N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC16087703
Molecular Formula: C17H11Cl2FN4O
Molecular Weight: 377.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11Cl2FN4O |
|---|---|
| Molecular Weight | 377.2 g/mol |
| IUPAC Name | N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H11Cl2FN4O/c18-13-2-1-3-14(19)12(13)9-21-24-17(25)16-8-15(22-23-16)10-4-6-11(20)7-5-10/h1-9H,(H,22,23)(H,24,25)/b21-9+ |
| Standard InChI Key | WNSKCDKZQCWWCK-ZVBGSRNCSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl |
Introduction
N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. It is synthesized through a condensation reaction between 2,6-dichlorobenzaldehyde and 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. This compound is notable for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor with antimicrobial and anticancer properties.
Synthesis
The synthesis typically involves a condensation reaction between the aldehyde and hydrazide components. Solvents such as ethanol, methanol, or a mixture of ethanol and glacial acetic acid are commonly used. Optimizing reaction conditions is crucial for maximizing yield and purity, often enhanced by techniques like chromatography.
Biological Activity
The compound exhibits potential as an enzyme inhibitor with antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific biological targets, such as enzymes and proteins, which can lead to inhibition of enzyme activity or alteration of protein function.
Applications in Medicinal Chemistry
N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is significant in medicinal chemistry due to its potential therapeutic applications. It can form stable complexes with metal ions, which interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Schiff base hydrazones, such as N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide, share structural features but differ in substituents, affecting their reactivity and biological activity. The presence of dichlorophenyl and fluorophenyl groups in the compound of interest enhances its unique properties and applications.
Research Findings and Future Directions
Research into this compound continues to evolve, with ongoing studies focusing on its interaction with biological targets and pathways. Further investigation is needed to fully explore its therapeutic potential, particularly in the areas of antimicrobial and anticancer treatments.
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